![molecular formula C14H15FN4O2S B2385587 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 353771-38-7](/img/structure/B2385587.png)
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . The starting point of the optimization process was N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : A study by Yurttaş et al. (2016) discusses the synthesis of various piperazine derivatives, including compounds similar to 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine, and their evaluation for antimicrobial activity. The compounds demonstrated significant antimicrobial effects against various microorganism strains (Yurttaş et al., 2016).
Antitumor Activity
- Synthesis and Antitumor Potential : Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, a compound structurally related to the subject molecule, and evaluated their antiproliferative effect against human cancer cell lines. Certain derivatives showed promising activity, indicating potential as anticancer agents (Mallesha et al., 2012).
Therapeutic Applications
- Vanilloid Receptor-1 Antagonists : A study by Wang et al. (2007) involved the synthesis of piperazinylpyrimidine analogues, including compounds similar to the one , as antagonists of the vanilloid 1 receptor (VR1 or TRPV1). These compounds were evaluated for their potential in treating chronic pain, demonstrating significant efficacy in vivo (Wang et al., 2007).
Antioxidant Properties
- Antioxidant Profile Evaluation : Malik et al. (2017) conducted in vitro screening of 2-alkoxyphenylcarbamic acid-based compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment for their antioxidant profile. They found significant scavenging potential in some compounds, highlighting their potential as antioxidants (Malík et al., 2017).
Antiviral Activity
- Design and Antiviral Properties : Nagalakshmamma et al. (2020) designed urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine for their antiviral activity against tobacco mosaic virus (TMV). This study showcases the potential of such compounds in the field of antiviral research (Nagalakshmamma et al., 2020).
properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S/c15-12-2-4-13(5-3-12)22(20,21)19-10-8-18(9-11-19)14-16-6-1-7-17-14/h1-7H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQSDPAXRNTOGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332475 |
Source
|
Record name | 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802053 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine | |
CAS RN |
353771-38-7 |
Source
|
Record name | 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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